methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride
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Overview
Description
Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocyclic compounds known for their diverse biological and pharmaceutical applications
Mechanism of Action
Target of Action
Tetrazole derivatives are known to interact with various biological targets due to their structural similarity to carboxylate anions .
Mode of Action
It’s known that tetrazole derivatives can form hydrogen bonds with amino acids in the active pockets of proteins, which could potentially influence the protein’s function .
Biochemical Pathways
Tetrazole derivatives are known to interact with various biochemical pathways due to their ability to mimic the carboxylate anion .
Pharmacokinetics
Tetrazole derivatives are known to have higher membrane permeability, which could potentially enhance the bioavailability of the compound .
Result of Action
Some tetrazole derivatives have shown significant cytotoxic effects , suggesting that this compound might also exhibit similar properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride typically involves the reaction of 2H-1,2,3,4-tetrazole with ethylamine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is explored for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives are being studied for their potential use in treating various diseases, including cardiovascular and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
Candesartan: A well-known angiotensin II receptor antagonist used to treat hypertension and heart failure.
Tetrazole Derivatives: Other tetrazole derivatives used in medicinal chemistry and material science.
Uniqueness: Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride stands out due to its specific structure and reactivity, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activity set it apart from other similar compounds.
Properties
IUPAC Name |
N-methyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.ClH/c1-5-3-2-4-6-8-9-7-4;/h5H,2-3H2,1H3,(H,6,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABPEFKVHCRJCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NNN=N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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